[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine is an organic compound characterized by the presence of a bromine atom, a methanamine group, and a propan-2-yloxy substituent on a phenyl ring. This compound is classified as an aromatic amine due to the presence of the amine functional group attached to an aromatic ring. It falls under the category of organic compounds, which are primarily composed of carbon atoms bonded to hydrogen, oxygen, nitrogen, and halogens.
This compound can be synthesized through various organic reactions involving brominated phenols and amines. The specific methods of synthesis can vary based on the desired purity and yield.
The synthesis of [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine typically involves the following steps:
[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine can participate in various chemical reactions:
The mechanism by which [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine exerts its effects involves:
Research into specific biological mechanisms may provide insights into its therapeutic potential or toxicity profiles.
Properties such as boiling point, density, and refractive index should be characterized through experimental methods to ensure accurate data for applications.
[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine has potential applications in various scientific fields:
The systematic IUPAC designation [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine provides a complete structural description:
Table 1: Component Analysis of IUPAC Nomenclature
Structural Component | Chemical Group | Positional Significance |
---|---|---|
4-Bromo | Bromine atom | Para orientation to amine |
2-(propan-2-yloxy) | Isopropyl ether | Ortho to amine |
Phenylmethanamine | Benzylamine | Primary aliphatic amine |
Alternative chemical names include:
Structurally, this compound belongs to the halogenated benzylamine subclass of aromatic amines. Its molecular framework incorporates three key pharmacophoric elements:
These features collectively influence its three-dimensional conformation and electronic distribution. The ortho-disposed isopropoxy group imposes steric constraints around the amine, potentially restricting its rotational freedom and stabilizing specific conformations. Such structural attributes may facilitate selective interactions with biological targets, particularly protein binding pockets accommodating both hydrophobic domains and polar contact points [4] [6].
Table 2: Comparative Structural Features of Related Benzylamine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine | C₁₀H₁₄BrNO | 244.13 | Bromo, isopropoxy, primary amine |
1-(4-Isopropoxyphenyl)methanamine | C₁₀H₁₅NO | 165.24 | Unsubstituted phenyl, isopropoxy, primary amine |
(3-Bromo-4-methoxyphenyl)-(4-propan-2-yloxyphenyl)methanamine | C₁₇H₂₀BrNO₂ | 358.25 | Dibenzylamine, bromo, two alkoxy groups |
para-Methoxyamphetamine (PMA) | C₁₀H₁₅NO | 165.23 | Methoxy, amphetamine backbone (α-methyl group) |
The strategic incorporation of bromine atoms in drug development has evolved significantly since early halogenation studies revealed its profound effects on molecular recognition and pharmacokinetics. Bromine's intermediate size (van der Waals radius 1.85 Å) and polarizability create optimal conditions for selective hydrophobic interactions and halogen bonding—a directional interaction where bromine acts as an electrophile toward electron-rich protein residues. These properties have established bromoaromatics as privileged scaffolds in medicinal chemistry, particularly in central nervous system (CNS) targeting compounds and receptor modulators [4].
The isopropoxy moiety in [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine represents an evolutionary refinement from simpler alkoxy groups. Historical structure-activity relationship (SAR) studies demonstrated that:
This compound's structural kinship with clinically significant agents is evident when examining brominated pharmaceuticals. The endothelin receptor antagonist Macitentan (marketed for pulmonary arterial hypertension) incorporates a bromopyrimidine core essential for target engagement. Its development demonstrated how bromine substitution fine-tunes receptor affinity and pharmacokinetic profiles in complex molecules—principles directly applicable to understanding [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine's potential [3].
Recent medicinal chemistry literature reveals a resurgence of interest in halogenated benzylamines for their:
The compound's emergence coincides with advanced synthetic methodologies for orthogonal functionalization, allowing diversification at three positions: the amine group, bromine atom (via cross-coupling), and isopropyl moiety. This synthetic versatility facilitates rapid SAR exploration unavailable in earlier medicinal chemistry programs [6].
[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine demonstrates compelling ligand properties for protein interaction studies, particularly in the context of allosteric modulation. Its structural complexity enables simultaneous engagement with orthosteric binding pockets and secondary allosteric sites:
Molecular Recognition Features:
Studies on analogous compounds suggest particular relevance for Trace Amine-Associated Receptor 1 (TAAR1) modulation. Research on para-methoxyamphetamine demonstrated that alkoxy-substituted benzylamines exhibit nanomolar affinities for TAAR1, with structural variations dramatically altering signaling efficacy. While the target compound remains under investigation, preliminary data indicate its ortho-disposed isopropoxy group may confer superior receptor subtype selectivity compared to para-substituted analogs by inducing a distinct binding pose [5].
Table 3: Physicochemical Properties Influencing Ligand Behavior
Property | Value/Range | Biological Significance |
---|---|---|
pKa (amine) | Predicted 9.5-10.5 | >99% protonated at physiological pH |
log P (octanol/water) | Estimated 2.3-2.7 | Optimal membrane permeability |
Polar Surface Area | ~26 Ų | Enhanced blood-brain barrier penetration potential |
Rotatable Bonds | 4 | Conformational flexibility for target adaptation |
Halogen Bond Strength | Moderate (bromine) | Directional interactions with protein targets |
The compound's conformational behavior significantly influences its allosteric potential:
This dynamic flexibility enables adaptation to induced-fit binding pockets characteristic of allosteric sites. Recent computational studies suggest the isopropoxy group preferentially occupies a gauche conformation when free in solution, but may transition to anti-periplanar orientation upon protein binding—a conformational shift potentially triggering allosteric effects [4] [6].
Emerging research explores its application in:
While comprehensive pharmacological characterization remains ongoing, the compound's unique structural features position it as a versatile scaffold for investigating allosteric mechanisms across diverse receptor families [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2